Ralaniten

Description

Properties

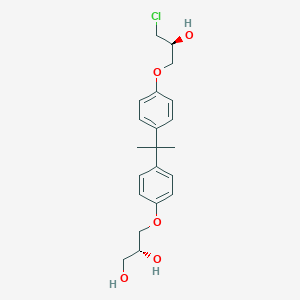

IUPAC Name |

(2R)-3-[4-[2-[4-[(2S)-3-chloro-2-hydroxypropoxy]phenyl]propan-2-yl]phenoxy]propane-1,2-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H27ClO5/c1-21(2,15-3-7-19(8-4-15)26-13-17(24)11-22)16-5-9-20(10-6-16)27-14-18(25)12-23/h3-10,17-18,23-25H,11-14H2,1-2H3/t17-,18-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HDTYUHNZRYZEEB-QZTJIDSGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C1=CC=C(C=C1)OCC(CO)O)C2=CC=C(C=C2)OCC(CCl)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C1=CC=C(C=C1)OC[C@@H](CO)O)C2=CC=C(C=C2)OC[C@@H](CCl)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H27ClO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901019057 | |

| Record name | Ralaniten | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901019057 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

394.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1203490-23-6 | |

| Record name | epi-002 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1203490236 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ralaniten | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901019057 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | RALANITEN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WC830G6O4X | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Ralaniten's Mechanism of Action: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ralaniten (EPI-002) and its prodrug, ralaniten acetate (EPI-506), represent a first-in-class therapeutic strategy in the treatment of castration-resistant prostate cancer (CRPC). Unlike traditional anti-androgens that target the ligand-binding domain (LBD) of the androgen receptor (AR), Ralaniten uniquely targets the N-terminal domain (NTD). This technical guide provides an in-depth exploration of Ralaniten's mechanism of action, supported by quantitative data, detailed experimental protocols, and visualizations of the key pathways and workflows. Although the clinical development of Ralaniten acetate was discontinued due to poor pharmacokinetics, it established a crucial proof-of-concept for targeting the AR-NTD, paving the way for next-generation inhibitors.[1]

Core Mechanism of Action: Targeting the Androgen Receptor N-Terminal Domain

Ralaniten's primary mechanism of action is the direct and covalent inhibition of the androgen receptor's N-terminal domain (AR-NTD).[2][3][4] This interaction occurs within a specific region of the NTD known as the Activation Function-1 (AF-1), which is essential for the transcriptional activity of the AR.

Covalent Binding to the Tau-5 Domain

Ralaniten specifically binds to the Tau-5 functional domain within the AF-1 region of the AR-NTD.[5] This binding is covalent, mediated by the drug's chlorohydrin group, which is hypothesized to react with cysteine residues within the Tau-5 domain. This covalent modification is believed to be essential for Ralaniten's biological activity.

Disruption of Protein-Protein Interactions

The AF-1 region of the AR-NTD serves as a crucial docking site for various coactivator proteins that are necessary for initiating gene transcription. By binding to the Tau-5 domain, Ralaniten allosterically inhibits the binding of essential coactivators, such as CREB-binding protein (CBP) and RAP74. This disruption of the AR transcriptional complex prevents the recruitment of the basal transcription machinery, thereby silencing AR-mediated gene expression.

Activity Against Full-Length AR and Splice Variants

A key advantage of targeting the AR-NTD is the ability to inhibit both the full-length AR and its constitutively active splice variants (AR-Vs), such as AR-V7. These splice variants lack the LBD, rendering them insensitive to traditional anti-androgens. As the NTD is retained in these variants, Ralaniten and its analogs are capable of inhibiting their transcriptional activity, addressing a significant mechanism of resistance in CRPC.

Signaling Pathway

The following diagram illustrates the androgen receptor signaling pathway and the inhibitory effect of Ralaniten.

Caption: Androgen Receptor Signaling Pathway and Inhibition by Ralaniten.

Quantitative Data Summary

The following tables summarize key quantitative data related to Ralaniten's activity from preclinical and clinical studies.

Table 1: Preclinical Activity of Ralaniten (EPI-002)

| Parameter | Value | Cell Line / System | Reference |

| IC50 (AR Transcriptional Activity) | 7.4 µM | - | |

| IC50 (LNCaP cell proliferation) | 5-35 µM | LNCaP | |

| Inhibition of AR-NTD Transactivation | 10-35 µM | LNCaP | |

| Inhibition of VCaP Tumor Growth | 100 mg/kg (p.o. twice daily) | Castrated Mice |

Table 2: Clinical Activity of Ralaniten Acetate (EPI-506) in mCRPC Patients (Phase 1/2 Trial - NCT02606123)

| Dose Level | Number of Evaluable Patients | PSA Decline | Reference |

| ≥ 640 mg | 18 | 9% to 18% in 3 patients | |

| ≥ 1280 mg | - | PSA decline observed in 4 patients |

Experimental Protocols

Detailed methodologies for key experiments are crucial for understanding and potentially replicating the findings on Ralaniten's mechanism of action.

Protocol 1: Luciferase Reporter Assay for AR Transcriptional Activity

This protocol is a generalized procedure for assessing the inhibition of AR transcriptional activity by a test compound like Ralaniten.

Objective: To quantify the dose-dependent inhibition of androgen-induced reporter gene expression by Ralaniten.

Materials:

-

Prostate cancer cell line expressing AR (e.g., LNCaP)

-

Cell culture medium and supplements

-

Luciferase reporter plasmid containing an androgen response element (ARE) promoter (e.g., pGL3-PSA-Luc)

-

Control plasmid for transfection normalization (e.g., Renilla luciferase)

-

Transfection reagent

-

Androgen (e.g., Dihydrotestosterone - DHT)

-

Ralaniten (EPI-002)

-

Luciferase assay reagent

-

Luminometer

Procedure:

-

Cell Seeding: Seed LNCaP cells in 24-well plates at a density that will result in 70-80% confluency at the time of transfection.

-

Transfection: Co-transfect cells with the ARE-luciferase reporter plasmid and the control plasmid using a suitable transfection reagent according to the manufacturer's protocol.

-

Compound Treatment: After 24 hours, replace the medium with a fresh medium containing various concentrations of Ralaniten or vehicle control (DMSO). Pre-incubate for 1-2 hours.

-

Androgen Stimulation: Add a fixed concentration of DHT (e.g., 1 nM) to stimulate AR transcriptional activity.

-

Incubation: Incubate the cells for an additional 24-48 hours.

-

Cell Lysis: Wash the cells with PBS and lyse them using the luciferase assay lysis buffer.

-

Luminescence Measurement: Measure the firefly and Renilla luciferase activities using a luminometer according to the assay kit manufacturer's instructions.

-

Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity for each well. Calculate the percentage of inhibition of DHT-induced activity for each Ralaniten concentration and determine the IC50 value.

Protocol 2: Co-Immunoprecipitation (Co-IP) to Assess Disruption of AR-Coactivator Interaction

This protocol outlines a general method to determine if Ralaniten disrupts the interaction between the AR and a coactivator like CBP.

Objective: To demonstrate that Ralaniten treatment reduces the amount of CBP that co-immunoprecipitates with the AR.

Materials:

-

Prostate cancer cells (e.g., LNCaP)

-

Cell lysis buffer (non-denaturing)

-

Antibody against the Androgen Receptor (for immunoprecipitation)

-

Antibody against CBP (for Western blotting)

-

Protein A/G magnetic beads or agarose beads

-

Ralaniten (EPI-002)

-

DHT

-

SDS-PAGE and Western blotting reagents

Procedure:

-

Cell Treatment: Culture LNCaP cells and treat with vehicle (DMSO) or Ralaniten for a specified time, followed by stimulation with DHT to promote AR-coactivator interaction.

-

Cell Lysis: Harvest and lyse the cells in a non-denaturing Co-IP lysis buffer containing protease inhibitors.

-

Pre-clearing: Pre-clear the cell lysates by incubating with protein A/G beads to reduce non-specific binding.

-

Immunoprecipitation: Incubate the pre-cleared lysates with an anti-AR antibody overnight at 4°C with gentle rotation.

-

Immune Complex Capture: Add protein A/G beads to the lysate-antibody mixture and incubate for 2-4 hours at 4°C to capture the immune complexes.

-

Washing: Pellet the beads and wash them several times with Co-IP buffer to remove non-specifically bound proteins.

-

Elution: Elute the bound proteins from the beads by boiling in SDS-PAGE sample buffer.

-

Western Blotting: Separate the eluted proteins by SDS-PAGE, transfer to a PVDF membrane, and probe with an anti-CBP antibody to detect the co-immunoprecipitated CBP. An anti-AR antibody should also be used to confirm the immunoprecipitation of AR.

-

Analysis: Compare the amount of co-immunoprecipitated CBP in the Ralaniten-treated samples versus the vehicle-treated samples.

Experimental and Logical Workflows

The following diagrams illustrate the workflows for investigating Ralaniten's mechanism of action.

Caption: Experimental Workflow for Preclinical Evaluation of Ralaniten.

Caption: Logical Flow of the Phase 1/2 Clinical Trial of Ralaniten Acetate.

Conclusion

Ralaniten's mechanism of action, centered on the covalent inhibition of the AR-NTD, represents a significant conceptual advance in the targeting of the androgen receptor signaling axis. By disrupting essential protein-protein interactions required for AR-mediated transcription, Ralaniten effectively inhibits both full-length AR and resistance-conferring splice variants. While the clinical development of Ralaniten itself was halted, the validation of the AR-NTD as a druggable target has spurred the development of more potent and pharmacokinetically favorable next-generation inhibitors. The data and protocols presented in this guide offer a comprehensive overview for researchers and drug development professionals working on novel therapies for castration-resistant prostate cancer.

References

- 1. Differential Gene Expression Profiles between N-Terminal Domain and Ligand-Binding Domain Inhibitors of Androgen Receptor Reveal Ralaniten Induction of Metallothionein by a Mechanism Dependent on MTF1 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Molecular Basis of Drug Resistance and Insights for New Treatment Approaches in mCRPC | Anticancer Research [ar.iiarjournals.org]

- 3. biorxiv.org [biorxiv.org]

- 4. Covalent adducts formed by the androgen receptor transactivation domain and small molecule drugs remain disordered - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Revealing Metabolic Liabilities of Ralaniten To Enhance Novel Androgen Receptor Targeted Therapies - PMC [pmc.ncbi.nlm.nih.gov]

Ralaniten: A Technical Guide to its Discovery, Mechanism, and Preclinical Development

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ralaniten (EPI-002) is a pioneering first-in-class, non-steroidal antiandrogen that uniquely targets the N-terminal domain (NTD) of the androgen receptor (AR). This technical guide provides an in-depth overview of the discovery, origin, and mechanism of action of Ralaniten, with a focus on the preclinical and early clinical development of its prodrug, Ralaniten acetate (EPI-506). It is intended to serve as a comprehensive resource, detailing the experimental methodologies that underpinned its development and presenting key quantitative data in a structured format. Through an exploration of its novel mechanism, this guide illuminates the potential of targeting the AR NTD to overcome resistance to conventional androgen-axis therapies in prostate cancer.

Discovery and Origin

Ralaniten's journey began with the identification of its parent compound, EPI-001, by Drs. Marianne Sadar and Raymond Andersen.[1][2][3] Recognizing the limitations of existing prostate cancer therapies that target the ligand-binding domain (LBD) of the androgen receptor, they sought a novel approach. Advanced stages of castration-resistant prostate cancer (CRPC) are often driven by the emergence of AR splice variants that lack the LBD, rendering LBD-targeted drugs ineffective.[1] Dr. Sadar's research pinpointed the N-terminal domain (NTD) of the AR as a critical driver of its transcriptional activity, even in the absence of the LBD.[2]

This led to a screening effort of natural product libraries to identify compounds that could inhibit the function of the AR NTD. From a marine sponge, a promising small molecule, EPI-001, was discovered. EPI-001 is a mixture of four stereoisomers. Subsequent research identified a single, more active stereoisomer, EPI-002, which was given the generic name Ralaniten. To improve its pharmaceutical properties for clinical development, a triacetate prodrug of Ralaniten, known as Ralaniten acetate (EPI-506), was synthesized.

Mechanism of Action

Ralaniten exerts its antiandrogenic effect through a novel mechanism of action: the direct inhibition of the AR NTD. Unlike conventional antiandrogens that competitively bind to the LBD, Ralaniten binds to the Activation Function-1 (AF-1) region within the NTD. This binding event disrupts critical protein-protein interactions that are essential for the transcriptional activity of both the full-length AR and its constitutively active splice variants, such as AR-V7.

Specifically, Ralaniten has been shown to block the interaction of the AR with key coactivators, including CREB-binding protein (CBP) and RAP74. Furthermore, it inhibits the intramolecular N/C interaction, a crucial step for the formation of the functional AR dimer. By preventing these interactions, Ralaniten effectively silences the transcriptional output of the AR, leading to a downstream reduction in the expression of AR-regulated genes, such as prostate-specific antigen (PSA), FK506-binding protein 5 (FKBP5), and transmembrane protease, serine 2 (TMPRSS2).

An important characteristic of Ralaniten is its ability to inhibit AR splice variants that lack the LBD. This provides a significant advantage over LBD-targeted therapies, which are ineffective against these drivers of resistance.

Quantitative Data

The following tables summarize key quantitative data from preclinical and clinical studies of Ralaniten and its derivatives.

Table 1: In Vitro Efficacy of Ralaniten and Related Compounds

| Compound | Cell Line | Assay | IC50 (µM) | Reference(s) |

| Ralaniten (EPI-002) | LNCaP | AR Transcriptional Activity | 7.4 | |

| Ralaniten (EPI-002) | LNCaP | Androgen-induced PSA-luciferase activity | 9.64 ± 3.72 | |

| EPI-001 | - | AR NTD Transactivation | ~6 | |

| EPI-7170 | LNCaP | Androgen-induced PSA-luciferase activity | 1.08 ± 0.55 | |

| Enzalutamide | LNCaP | Androgen-induced PSA-luciferase activity | 0.12 ± 0.04 | |

| Bicalutamide | LNCaP | Androgen-induced PSA-luciferase activity | 0.15 ± 0.10 |

Table 2: Clinical Trial Results for Ralaniten Acetate (EPI-506) - Phase I/II (NCT02606123)

| Parameter | Value | Reference(s) |

| Patient Population | Metastatic Castration-Resistant Prostate Cancer (mCRPC) patients who progressed on enzalutamide and/or abiraterone | |

| Number of Patients | 28 | |

| Dose Escalation Cohorts | 80, 160, 320, 640, 1280, 1800, 3600 mg (once daily); 1800 mg (twice daily) | |

| PSA Declines | 9% to 18% observed in some patients at doses ≥640 mg | |

| Most Common Adverse Events | Diarrhea (N=7), Nausea (N=5), Fatigue (N=3) | |

| Grade 3/4 Adverse Events | Grade 3 AST elevation (1280 mg), Grade 4 elevated amylase (640 mg and another DLT), Grade 3 abdominal pain, Grade 3 elevated ALT | |

| Reason for Discontinuation | Poor oral bioavailability and high pill burden |

Experimental Protocols

This section provides an overview of the key experimental methodologies used in the preclinical evaluation of Ralaniten.

Cell Culture

-

Cell Lines: LNCaP (androgen-sensitive human prostate adenocarcinoma) and PC-3 (androgen-independent human prostate cancer) cell lines were commonly used.

-

Culture Conditions: Cells were typically maintained in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2. For androgen-deprivation experiments, charcoal-stripped FBS was used.

Luciferase Reporter Assay for AR Transcriptional Activity

This assay was used to quantify the ability of Ralaniten to inhibit androgen-induced gene expression.

-

Reporter Construct: A plasmid containing a luciferase reporter gene driven by an androgen-responsive promoter, such as the prostate-specific antigen (PSA) promoter/enhancer (pPSA-Luc), was used.

-

Transfection: LNCaP cells were transiently transfected with the reporter plasmid using a suitable transfection reagent (e.g., Lipofectamine). A co-transfected plasmid expressing Renilla luciferase was often used as an internal control for transfection efficiency.

-

Treatment: Following transfection, cells were treated with varying concentrations of Ralaniten or vehicle control in the presence of a synthetic androgen (e.g., R1881) to stimulate AR activity.

-

Measurement: After a defined incubation period (e.g., 24-48 hours), cell lysates were prepared, and luciferase activity was measured using a luminometer and a dual-luciferase reporter assay system. Firefly luciferase activity was normalized to Renilla luciferase activity.

In Vivo Xenograft Models

To evaluate the anti-tumor efficacy of Ralaniten in a living organism, xenograft models using immunodeficient mice were employed.

-

Animal Model: Male athymic nude or NOD-SCID mice were typically used.

-

Cell Inoculation: LNCaP cells were suspended in a mixture of culture medium and Matrigel and injected subcutaneously or orthotopically into the prostate of the mice.

-

Castration: For castration-resistant prostate cancer models, mice were surgically castrated to mimic androgen deprivation therapy.

-

Drug Administration: Once tumors reached a palpable size, mice were treated with Ralaniten (or its prodrug, EPI-506) or vehicle control. Administration was typically via oral gavage or intravenous injection.

-

Tumor Growth Measurement: Tumor volume was measured regularly (e.g., twice weekly) using calipers, and calculated using the formula: (length × width²) / 2. Body weight was also monitored as an indicator of toxicity.

-

Endpoint Analysis: At the end of the study, tumors were excised, weighed, and processed for further analysis, such as immunohistochemistry for proliferation markers (e.g., Ki-67) or analysis of AR-regulated gene expression.

Clinical Development of Ralaniten Acetate (EPI-506)

The prodrug of Ralaniten, EPI-506, was the first AR NTD inhibitor to enter human clinical trials. A Phase I/II study (NCT02606123) was initiated to evaluate its safety, tolerability, pharmacokinetics, and preliminary anti-tumor activity in men with mCRPC who had progressed on enzalutamide and/or abiraterone.

The trial employed a 3+3 dose-escalation design, with oral doses of EPI-506 ranging from 80 mg to 3600 mg daily. While the drug was generally well-tolerated, with the most common side effects being diarrhea, nausea, and fatigue, it exhibited poor oral bioavailability. This necessitated a high pill burden for patients to achieve potentially therapeutic plasma concentrations. Despite these pharmacokinetic challenges, signs of clinical activity were observed, with some patients experiencing declines in PSA levels.

Ultimately, the clinical development of EPI-506 was discontinued due to its unfavorable pharmacokinetic profile. However, the trial provided crucial proof-of-concept for targeting the AR NTD in advanced prostate cancer. The insights gained from the EPI-506 program have paved the way for the development of second-generation AR NTD inhibitors with improved potency and metabolic stability.

Conclusion

Ralaniten represents a landmark in the field of prostate cancer drug discovery. Its unique mechanism of targeting the N-terminal domain of the androgen receptor opened up a new avenue for treating castration-resistant prostate cancer, particularly in the context of resistance driven by AR splice variants. While the clinical development of its prodrug, EPI-506, was halted due to pharmacokinetic limitations, the program successfully validated the AR NTD as a druggable target. The wealth of preclinical and clinical data generated for Ralaniten continues to inform the development of a new generation of more potent and druggable AR NTD inhibitors, holding promise for future advancements in the management of advanced prostate cancer. This technical guide provides a comprehensive foundation for researchers and drug developers working to build upon the pioneering legacy of Ralaniten.

References

Ralaniten (EPI-002): A Technical Whitepaper on the First-in-Class Androgen Receptor N-Terminal Domain Antagonist

Audience: Researchers, scientists, and drug development professionals.

Introduction

Ralaniten (developmental code name EPI-002) is a pioneering, first-in-class antiandrogen that uniquely targets the N-terminal domain (NTD) of the androgen receptor (AR).[1][2] Developed as a potential therapeutic for prostate cancer, particularly castration-resistant prostate cancer (CRPC), Ralaniten represents a significant departure from traditional antiandrogens that target the receptor's ligand-binding domain (LBD).[3] Its mechanism of action allows it to inhibit the transcriptional activity of both full-length AR and constitutively active AR splice variants (AR-Vs), such as AR-V7, which are a common cause of resistance to therapies like enzalutamide and abiraterone.[4][5]

Ralaniten is a derivative of bisphenol A and is one of the four stereoisomers of the initial compound, EPI-001. Its prodrug, Ralaniten acetate (EPI-506), advanced to Phase I/II clinical trials. While these trials established a proof-of-concept for the therapeutic potential of AR-NTD inhibition, the development of Ralaniten acetate was discontinued due to a poor pharmacokinetic profile and high pill burden. Nevertheless, Ralaniten remains a critical tool compound for understanding AR-NTD biology and serves as the foundation for the development of more potent and metabolically stable second-generation inhibitors.

Chemical Structure and Properties

Ralaniten's chemical identity and physical characteristics are foundational to its biological activity and formulation development.

Chemical Identifiers

The structural and identifying information for Ralaniten is summarized below.

| Identifier | Value |

| IUPAC Name | (2R)-3-[4-[2-[4-[(2S)-3-chloro-2-hydroxypropoxy]phenyl]propan-2-yl]phenoxy]propane-1,2-diol |

| Synonyms | EPI-002 |

| CAS Number | 1203490-23-6 |

| Molecular Formula | C₂₁H₂₇ClO₅ |

| SMILES | CC(C)(C1=CC=C(C=C1)OC--INVALID-LINK--O)C2=CC=C(C=C2)OC--INVALID-LINK--O |

| InChI Key | HDTYUHNZRYZEEB-QZTJIDSGSA-N |

Physicochemical Properties

A summary of the key physicochemical properties of Ralaniten is provided in the table below.

| Property | Value |

| Molecular Weight | 394.89 g/mol |

| Appearance | White to off-white solid |

| Solubility | DMSO: 100 mg/mL (with ultrasonic); Sparingly soluble in Ethanol |

| XLogP3 | 3.3 |

Mechanism of Action and Signaling Pathway

The androgen receptor signaling axis is a key driver of prostate cancer growth and survival. Resistance to therapies targeting the AR LBD emerges through mechanisms like AR gene amplification, LBD mutations, or the expression of AR-Vs that lack the LBD. Ralaniten circumvents these resistance mechanisms by targeting the AR's N-terminal domain.

Ralaniten binds to the Activation Function-1 (AF-1) region within the AR-NTD, which is essential for the transcriptional activity of both full-length AR and AR-Vs. This binding event blocks the protein-protein interactions necessary to recruit the transcriptional machinery to the promoter regions of androgen-regulated genes, such as prostate-specific antigen (PSA), thereby inhibiting gene expression and subsequent cancer cell proliferation.

Caption: Androgen Receptor signaling pathway and points of inhibition.

Preclinical and Clinical Data

Ralaniten has demonstrated significant activity in preclinical models, and its prodrug has been evaluated in a clinical setting.

In Vitro Activity

| Assay | Cell Line | Endpoint | Result |

| AR Transcriptional Activity | LNCaP | IC₅₀ | 7.4 µM |

| PSA-Luciferase Activity | LNCaP | IC₅₀ | 9.64 ± 3.72 μM |

| Androgen-Dependent Growth | LNCaP | Proliferation Inhibition | Effective at 10-30 µM |

| Cell Viability | PC3 (AR-null) | Proliferation | No effect |

In Vivo Activity

| Model | Treatment | Dosing Regimen | Result |

| LNCaP CRPC Mouse Xenograft | Ralaniten | 50 mg/kg | Decreased tumor volume |

| VCaP CRPC Mouse Xenograft | Ralaniten | 100 mg/kg, p.o., twice daily for 28 days | Inhibited tumor growth |

Clinical Trial Summary (Ralaniten Acetate - EPI-506)

A Phase I/II clinical trial (NCT02606123) evaluated the safety and efficacy of Ralaniten acetate in men with metastatic CRPC who had progressed after treatment with enzalutamide and/or abiraterone. The drug was generally well-tolerated, and signs of efficacy were observed, with some patients experiencing PSA declines of 4-29%, primarily at higher doses (≥1,280 mg). However, the trial was terminated due to the compound's poor pharmacokinetic properties, which would have necessitated a high pill burden. Subsequent research revealed that Ralaniten is extensively metabolized via glucuronidation by UGT2B enzymes, leading to a loss of potency and rapid clearance.

Experimental Protocols

The following sections describe the general methodologies used to characterize Ralaniten.

AR Transcriptional Activity - Luciferase Reporter Assay

This assay quantifies the ability of a compound to inhibit AR-mediated gene transcription.

-

Cell Culture: LNCaP human prostate cancer cells are cultured in appropriate media supplemented with fetal bovine serum.

-

Transfection: Cells are transiently transfected with a luciferase reporter plasmid containing a promoter (e.g., from the PSA gene) with androgen response elements (AREs).

-

Treatment: Transfected cells are pre-treated with varying concentrations of Ralaniten (e.g., 0.5–35 µM) or vehicle control (DMSO) for a specified period (e.g., 4 hours).

-

Stimulation: Cells are then stimulated with a synthetic androgen, such as R1881 (e.g., 1 nM), to activate the androgen receptor.

-

Lysis and Measurement: After incubation (e.g., 24 hours), cells are lysed, and luciferase activity is measured using a luminometer. A co-transfected control reporter (e.g., Renilla luciferase) is used for normalization.

-

Data Analysis: Luminescence signals are normalized, and the IC₅₀ value is calculated, representing the concentration of Ralaniten required to inhibit 50% of AR transcriptional activity.

Cell Proliferation Assay (AlamarBlue/BrdU)

This protocol measures the effect of Ralaniten on the proliferation of AR-dependent and AR-independent prostate cancer cells.

-

Cell Seeding: LNCaP (AR-dependent) and PC3 (AR-independent) cells are seeded into 96-well plates.

-

Treatment: Cells are treated with increasing concentrations of Ralaniten, enzalutamide (as a control), or vehicle. For LNCaP cells, proliferation is induced with an androgen.

-

Incubation: The plates are incubated for a period of 2 to 3 days.

-

Measurement:

-

AlamarBlue: AlamarBlue reagent is added to the wells, and after a short incubation, fluorescence is measured to quantify metabolic activity, which correlates with cell viability.

-

BrdU Incorporation: A BrdU labeling reagent is added. During DNA synthesis in proliferating cells, BrdU is incorporated. An antibody-based ELISA is then used to detect the incorporated BrdU.

-

-

Data Analysis: Results are normalized to vehicle-treated controls to determine the effect of the compound on cell proliferation.

Caption: Ralaniten's drug discovery and development workflow.

Conclusion and Future Directions

Ralaniten (EPI-002) established a crucial proof-of-concept: targeting the N-terminal domain of the androgen receptor is a viable strategy for treating prostate cancer, especially forms resistant to conventional LBD-targeted therapies. Its ability to inhibit both full-length AR and key splice variants like AR-V7 addresses a significant unmet clinical need.

Although the clinical development of its prodrug, Ralaniten acetate, was halted due to metabolic instability, the knowledge gained has been invaluable. These findings have directly fueled the development of second-generation AR-NTD inhibitors, such as EPI-7170 and EPI-7386, which are designed with improved potency and metabolic properties to mitigate the glucuronidation issue that limited Ralaniten. The ongoing research into this class of molecules holds significant promise for the future of prostate cancer therapy.

References

- 1. Ralaniten acetate - Wikipedia [en.wikipedia.org]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Differential Gene Expression Profiles between N-Terminal Domain and Ligand-Binding Domain Inhibitors of Androgen Receptor Reveal Ralaniten Induction of Metallothionein by a Mechanism Dependent on MTF1 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. medkoo.com [medkoo.com]

- 5. medchemexpress.com [medchemexpress.com]

Early Research on Ralaniten's Biological Activity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the early preclinical research on Ralaniten (also known as EPI-002), a first-in-class antagonist of the androgen receptor N-terminal domain (AR-NTD). Ralaniten emerged as a promising therapeutic candidate for castration-resistant prostate cancer (CRPC) by targeting a distinct mechanism of AR signaling, including the activity of AR splice variants that drive resistance to conventional anti-androgen therapies. This document summarizes key quantitative data, details experimental methodologies from seminal studies, and visualizes the underlying biological pathways and workflows.

Core Mechanism of Action

Ralaniten represents a novel class of anti-androgens that directly bind to the intrinsically disordered N-terminal domain (NTD) of the androgen receptor (AR).[1][2] This interaction is crucial as the NTD is essential for the transcriptional activity of both full-length AR and constitutively active AR splice variants (AR-Vs) that lack the ligand-binding domain (LBD), a common mechanism of resistance to second-generation anti-androgens.[1] Ralaniten covalently binds to the NTD, inhibiting the protein-protein interactions necessary for AR-mediated gene transcription.[1] This unique mechanism allows Ralaniten to suppress AR signaling in cancers that have developed resistance to LBD-targeted therapies.

Quantitative Biological Activity

The following tables summarize the key quantitative data from early preclinical studies on Ralaniten, providing a comparative overview of its activity in various prostate cancer models.

Table 1: In Vitro Inhibition of Androgen Receptor Transcriptional Activity

| Cell Line | Reporter Construct | Ralaniten (EPI-002) IC50 | Notes |

| LNCaP | PSA(6.1kb)-luciferase | 9.64 ± 3.72 μM | Inhibition of androgen-induced PSA promoter activity. |

| LNCaP | PB-luciferase | ~24% inhibition at 35 µM | Inhibition of probasin promoter activity.[1] |

| LNCaP | ARR3-luciferase | ~61% inhibition at 35 µM | Inhibition of androgen-responsive reporter. |

| LNCaP | AR NTD Transactivation | Inhibition observed | Measured by forskolin-induced transactivation. |

| LNCaP | V7BS3-luciferase | Effective inhibition at 35 µM | Inhibition of AR-V7 specific reporter activity. |

Table 2: In Vitro Anti-proliferative Activity

| Cell Line | Assay | Ralaniten (EPI-002) IC50 | Notes |

| LNCaP | AlamarBlue | ~10 μM | Inhibition of androgen-induced proliferation. |

| LNCaP | BrdU Incorporation | Significant decrease in S-phase cells | Measured after 48 hours of treatment. |

| LNCaP95 | BrdU Incorporation | Effective inhibition | AR-V7 driven proliferation. |

| PC3 | AlamarBlue | No significant effect | AR-independent cell line, demonstrating specificity. |

| LNCaP-RALR | Dose-response | 50.65 μM | Ralaniten-resistant cell line. |

| LNCaP (parental) | Dose-response | 9.98 μM |

Table 3: In Vivo Anti-tumor Efficacy

| Xenograft Model | Treatment | Outcome |

| LNCaP CRPC | 50 mg/kg, i.v., every other day | Significant tumor volume reduction. |

| LNCaP CRPC | 233 mg/kg, daily oral gavage | Significant inhibition of tumor growth. |

| VCaP | 100 mg/kg, p.o., twice daily for 28 days | Inhibition of tumor growth. |

| LNCaP-RALR | 200 mg/kg, daily oral gavage | No significant tumor growth inhibition. |

Signaling Pathway and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the mechanism of action of Ralaniten and the workflows of key experimental protocols used in its early biological characterization.

Caption: Ralaniten's mechanism of action targeting the AR N-terminal domain.

Caption: Workflow for AR transcriptional activity luciferase reporter assay.

Caption: Workflow for in vivo xenograft studies to evaluate anti-tumor efficacy.

Detailed Experimental Protocols

This section provides detailed methodologies for the key experiments cited in the early research on Ralaniten's biological activity.

Androgen Receptor Transcriptional Activity Assay (Luciferase Reporter Assay)

Objective: To quantify the inhibitory effect of Ralaniten on AR-mediated gene transcription.

Materials:

-

Prostate cancer cell line (e.g., LNCaP)

-

AR-responsive luciferase reporter plasmid (e.g., PSA(6.1kb)-luciferase, PB-luciferase)

-

Transfection reagent

-

Ralaniten (EPI-002)

-

Androgen (e.g., synthetic androgen R1881)

-

Cell culture medium and supplements

-

Luciferase assay reagent

-

Luminometer

Protocol:

-

Cell Seeding: Seed LNCaP cells in 24-well plates at a density that will result in 70-80% confluency at the time of transfection.

-

Transfection: Co-transfect the cells with the AR-responsive luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase) using a suitable transfection reagent according to the manufacturer's protocol.

-

Treatment: After 24 hours of transfection, replace the medium with fresh medium containing varying concentrations of Ralaniten (e.g., 0.1 to 100 µM) or vehicle control (DMSO).

-

Stimulation: After a pre-incubation period with Ralaniten (e.g., 1-2 hours), stimulate the cells with a fixed concentration of androgen (e.g., 1 nM R1881) to activate the AR signaling pathway.

-

Incubation: Incubate the cells for an additional 24-48 hours.

-

Cell Lysis: Wash the cells with PBS and lyse them using a passive lysis buffer.

-

Luminescence Measurement: Measure the firefly and Renilla luciferase activities in the cell lysates using a luminometer and a dual-luciferase reporter assay system.

-

Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency. Calculate the percentage of inhibition of AR transcriptional activity for each Ralaniten concentration relative to the vehicle-treated control. Determine the IC50 value using non-linear regression analysis.

Cell Viability and Proliferation Assays

Objective: To assess the effect of Ralaniten on the viability and proliferation of prostate cancer cells.

A. AlamarBlue Cell Viability Assay

Materials:

-

Prostate cancer cell lines (e.g., LNCaP, LNCaP95, PC3)

-

Ralaniten (EPI-002)

-

Androgen (for androgen-dependent lines)

-

AlamarBlue reagent

-

96-well plates

-

Plate reader

Protocol:

-

Cell Seeding: Seed cells in 96-well plates at an appropriate density.

-

Treatment: Treat the cells with a range of Ralaniten concentrations. For androgen-dependent cell lines like LNCaP, also include an androgen stimulus.

-

Incubation: Incubate the cells for a specified period (e.g., 48-72 hours).

-

AlamarBlue Addition: Add AlamarBlue reagent to each well and incubate for 2-4 hours.

-

Measurement: Measure the fluorescence or absorbance at the appropriate wavelengths using a plate reader.

-

Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control and determine the IC50 value.

B. BrdU Incorporation Assay

Materials:

-

Prostate cancer cell lines

-

Ralaniten (EPI-002)

-

Androgen (for androgen-dependent lines)

-

BrdU labeling reagent

-

Anti-BrdU antibody conjugated to a detectable enzyme

-

Substrate for the enzyme

-

Plate reader

Protocol:

-

Cell Seeding and Treatment: Follow steps 1 and 2 from the AlamarBlue assay protocol.

-

BrdU Labeling: Add BrdU labeling reagent to the cells and incubate for 2-4 hours to allow for incorporation into newly synthesized DNA.

-

Fixation and Detection: Fix the cells, and then add an anti-BrdU antibody. After washing, add the enzyme substrate.

-

Measurement: Measure the colorimetric or chemiluminescent signal using a plate reader.

-

Data Analysis: Quantify the level of BrdU incorporation as a measure of DNA synthesis and cell proliferation.

In Vivo Tumor Xenograft Study

Objective: To evaluate the anti-tumor efficacy of Ralaniten in a living organism.

Materials:

-

Immunocompromised mice (e.g., nude or SCID)

-

Human prostate cancer cells (e.g., LNCaP)

-

Ralaniten (EPI-002) or its pro-drug Ralaniten Acetate (EPI-506)

-

Vehicle control (e.g., CMC, DMSO, Tween 80)

-

Calipers for tumor measurement

Protocol:

-

Cell Implantation: Subcutaneously inject a suspension of prostate cancer cells into the flank of each mouse.

-

Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

-

Randomization: Randomize the mice into treatment and control groups with similar average tumor volumes.

-

Treatment Administration: Administer Ralaniten or vehicle to the respective groups via the desired route (e.g., oral gavage, intravenous injection) at a specified dose and schedule.

-

Monitoring: Measure tumor dimensions with calipers and calculate tumor volume (e.g., Volume = (length x width²)/2) two to three times per week. Monitor the body weight of the mice as an indicator of toxicity.

-

Study Termination: Euthanize the mice when tumors in the control group reach a predetermined size or at the end of the study period.

-

Data Analysis: Compare the tumor growth curves between the Ralaniten-treated and vehicle-treated groups to determine the extent of tumor growth inhibition. Statistical analysis is performed to assess the significance of the observed effects.

References

Ralaniten's Role in Cellular Pathways: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ralaniten (EPI-002) and its prodrug, ralaniten acetate (EPI-506), represent a novel class of antiandrogens that uniquely target the N-terminal domain (NTD) of the androgen receptor (AR). This mechanism allows for the inhibition of both full-length AR and constitutively active AR splice variants (AR-Vs), which are key drivers of resistance to current antiandrogen therapies in castration-resistant prostate cancer (CRPC). This technical guide provides an in-depth overview of the cellular pathways modulated by ralaniten, supported by quantitative data, detailed experimental protocols, and visual diagrams of the underlying molecular interactions.

Mechanism of Action: Targeting the Androgen Receptor N-Terminal Domain

Ralaniten functions as a direct inhibitor of the AR-NTD.[1] Unlike second-generation antiandrogens such as enzalutamide and abiraterone, which target the ligand-binding domain (LBD) of the AR, ralaniten's action on the NTD allows it to circumvent common resistance mechanisms.[2][3] These resistance mechanisms often involve the expression of AR-Vs that lack the LBD, rendering LBD-targeted therapies ineffective.[2] By binding to the NTD, ralaniten disrupts the transcriptional activity of both full-length AR and these splice variants.[4]

The prodrug, ralaniten acetate (EPI-506), was developed to improve the pharmacokinetic properties of ralaniten. While it showed promise in early clinical trials with some patients exhibiting decreases in prostate-specific antigen (PSA) levels, its development was halted due to a suboptimal pharmacokinetic profile, paving the way for the development of next-generation AR-NTD inhibitors.

Quantitative Analysis of Ralaniten's Bioactivity

The efficacy of ralaniten has been quantified in various preclinical models, demonstrating its potent inhibitory effects on AR signaling and cancer cell proliferation.

| Parameter | Cell Line | Value | Reference |

| AR Transcriptional Activity (IC50) | - | 7.4 µM | |

| Androgen-Induced PSA-Luciferase Activity (IC50) | LNCaP | 9.64 ± 3.72 µM | |

| Androgen-Induced Cell Proliferation (IC50) | LNCaP | 13.26 µM (scrambled siRNA) | |

| LNCaP | 11.25 µM (MTF-1 siRNA) | ||

| Androgen-Independent Cell Proliferation (IC50) | LN95 | 16.14 µM (scrambled siRNA) | |

| LN95 | 13.52 µM (MTF-1 siRNA) | ||

| Ralaniten-Resistant Cell Proliferation (IC50) | LNCaP-RALR | 50.65 µM | |

| Parental Cell Proliferation (IC50) | LNCaP | 9.98 µM |

Impact on Cellular Pathways

Ralaniten's interaction with the AR-NTD leads to the modulation of several key cellular pathways beyond direct androgen signaling.

DNA Damage Repair Pathway

Gene set enrichment analysis (GSEA) has revealed that ralaniten, in contrast to LBD inhibitors like enzalutamide and bicalutamide, significantly downregulates the expression of genes involved in the DNA damage repair (DDR) pathway. This suggests that ralaniten may sensitize cancer cells to DNA-damaging agents, offering a potential combination therapy strategy.

Metallothionein Induction

Interestingly, ralaniten has been shown to induce the expression of metallothioneins, a family of cysteine-rich proteins involved in metal homeostasis and protection against oxidative stress. This induction is mediated by the Metal Regulatory Transcription Factor 1 (MTF1) and appears to be independent of the androgen receptor.

Mechanisms of Resistance

Studies on acquired resistance to ralaniten have identified a key metabolic pathway responsible for decreased drug efficacy.

Glucuronidation

The development of resistance to ralaniten in prostate cancer cell lines is associated with the upregulation of UDP-glucuronosyltransferase (UGT) enzymes, specifically UGT2B15 and UGT2B17. These enzymes catalyze the glucuronidation of ralaniten, a process that inactivates the drug and facilitates its excretion. Knockdown of these UGT2B isoforms has been shown to restore sensitivity to ralaniten in resistant cells.

Experimental Protocols

Cell Proliferation Assay

-

Objective: To determine the effect of ralaniten on the proliferation of prostate cancer cells.

-

Method:

-

Seed prostate cancer cells (e.g., LNCaP, LN95) in 96-well plates at a density of 5,000 cells/well.

-

Allow cells to adhere overnight.

-

Treat cells with increasing concentrations of ralaniten (e.g., 0-50 µM) or vehicle control (DMSO).

-

For androgen-dependent proliferation, stimulate cells with a synthetic androgen (e.g., 1 nM R1881).

-

Incubate for a specified period (e.g., 72 hours).

-

Assess cell viability using a colorimetric assay such as the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay or a crystal violet assay.

-

Measure absorbance at the appropriate wavelength and normalize to the vehicle-treated control.

-

Calculate IC50 values using non-linear regression analysis.

-

Luciferase Reporter Assay for AR Transcriptional Activity

-

Objective: To quantify the inhibitory effect of ralaniten on AR-mediated gene transcription.

-

Method:

-

Co-transfect prostate cancer cells (e.g., LNCaP) with a luciferase reporter plasmid containing androgen-responsive elements (e.g., PSA-luciferase) and a control plasmid for normalization (e.g., Renilla luciferase).

-

After transfection, treat the cells with various concentrations of ralaniten or vehicle control.

-

Stimulate AR activity with a synthetic androgen (e.g., 1 nM R1881).

-

Incubate for 24-48 hours.

-

Lyse the cells and measure luciferase activity using a dual-luciferase reporter assay system.

-

Normalize the firefly luciferase signal to the Renilla luciferase signal to control for transfection efficiency.

-

Express the results as a percentage of the activity in the vehicle-treated, androgen-stimulated control.

-

Western Blot Analysis

-

Objective: To assess the effect of ralaniten on the protein levels of AR, AR-Vs, and downstream targets.

-

Method:

-

Treat cells with ralaniten or vehicle control for the desired time.

-

Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Determine protein concentration using a BCA assay.

-

Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20 (TBST).

-

Incubate the membrane with primary antibodies against the proteins of interest (e.g., AR, PSA, γH2AX) overnight at 4°C.

-

Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.

-

Use a loading control (e.g., β-actin, GAPDH) to ensure equal protein loading.

-

In Vivo Xenograft Studies

-

Objective: To evaluate the anti-tumor efficacy of ralaniten in a preclinical animal model.

-

Method:

-

Implant human prostate cancer cells (e.g., LNCaP) subcutaneously into the flanks of castrated male immunodeficient mice.

-

Allow tumors to establish and reach a predetermined size (e.g., 100-200 mm3).

-

Randomize mice into treatment groups (e.g., vehicle control, ralaniten).

-

Administer ralaniten or vehicle daily via oral gavage at a specified dose (e.g., 100 mg/kg).

-

Monitor tumor volume and body weight regularly.

-

At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., Western blotting, immunohistochemistry).

-

Conclusion

Ralaniten has been a pivotal tool compound in establishing the therapeutic potential of targeting the AR-NTD. Its unique mechanism of action provides a strategy to overcome resistance to conventional antiandrogen therapies. While the clinical development of ralaniten itself was halted, the insights gained from its study have been instrumental in the development of next-generation AR-NTD inhibitors with improved pharmacokinetic and pharmacodynamic properties. The continued exploration of the cellular pathways modulated by this class of compounds holds significant promise for the future of prostate cancer treatment.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Differential Gene Expression Profiles between N-Terminal Domain and Ligand-Binding Domain Inhibitors of Androgen Receptor Reveal Ralaniten Induction of Metallothionein by a Mechanism Dependent on MTF1 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Ralaniten Sensitizes Enzalutamide-Resistant Prostate Cancer to Ionizing Radiation in Prostate Cancer Cells that Express Androgen Receptor Splice Variants - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Ralaniten acetate - Wikipedia [en.wikipedia.org]

Ralaniten: A Technical Guide to its Therapeutic Potential in Castration-Resistant Prostate Cancer

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ralaniten (EPI-002) and its prodrug, Ralaniten acetate (EPI-506), represent a novel, first-in-class therapeutic strategy for castration-resistant prostate cancer (CRPC). Unlike conventional androgen receptor (AR) antagonists that target the ligand-binding domain (LBD), Ralaniten directly binds to the N-terminal domain (NTD) of the AR. This unique mechanism of action allows for the inhibition of both full-length AR and constitutively active AR splice variants (AR-Vs), a key driver of resistance to current hormonal therapies. This technical guide provides an in-depth overview of the therapeutic potential of Ralaniten, including its mechanism of action, preclinical efficacy, and clinical findings. Detailed experimental protocols and structured quantitative data are presented to facilitate further research and development in this promising area of oncology.

Introduction

Prostate cancer is a leading cause of cancer-related mortality in men. While androgen deprivation therapy (ADT) is the standard of care for metastatic prostate cancer, the disease inevitably progresses to a more aggressive, castration-resistant state (CRPC). A primary mechanism of resistance is the emergence of androgen receptor splice variants (AR-Vs) that lack the ligand-binding domain, rendering them insensitive to conventional anti-androgens like enzalutamide and abiraterone.

Ralaniten emerges as a promising therapeutic agent by targeting the N-terminal domain (NTD) of the AR, a region essential for the transcriptional activity of both full-length AR and AR-Vs.[1] This document details the preclinical and clinical investigations into Ralaniten's therapeutic potential.

Mechanism of Action

Ralaniten's primary mechanism of action is the direct inhibition of the AR-NTD.[1] By binding to this domain, Ralaniten disrupts the protein-protein interactions necessary for AR-mediated gene transcription. This leads to the downstream suppression of androgen-dependent signaling pathways, ultimately inhibiting cancer cell proliferation and survival. A key advantage of this approach is its efficacy against AR-Vs, which are a major contributor to therapeutic resistance in CRPC.

Signaling Pathway

The following diagram illustrates the androgen receptor signaling pathway and the point of intervention for Ralaniten.

Preclinical Data

A substantial body of preclinical evidence supports the therapeutic potential of Ralaniten in CRPC. In vitro and in vivo studies have demonstrated its ability to inhibit AR signaling and suppress tumor growth.

In Vitro Efficacy

Ralaniten has been shown to inhibit the transcriptional activity of the androgen receptor and reduce the proliferation of AR-dependent prostate cancer cell lines. The following table summarizes the 50% inhibitory concentrations (IC50) of Ralaniten and its analogs in various cell lines.

| Compound | Cell Line | Assay | IC50 (μM) | Reference |

| Ralaniten (EPI-002) | LNCaP | AR Transcriptional Activity | 7.4 | [1] |

| Ralaniten (EPI-002) | LNCaP | Androgen-induced Proliferation | 9.98 | [2] |

| Ralaniten (EPI-002) | LNCaP-RALR | Androgen-induced Proliferation | 50.65 | [2] |

| EPI-7170 | LNCaP | PSA-luciferase Activity | 1.08 ± 0.55 | |

| Ralaniten (EPI-002) | LNCaP | PSA-luciferase Activity | 9.64 ± 3.72 | |

| Enzalutamide | LNCaP | PSA-luciferase Activity | 0.12 ± 0.04 | |

| Bicalutamide | LNCaP | PSA-luciferase Activity | 0.15 ± 0.10 |

In Vivo Efficacy

Xenograft models using human prostate cancer cell lines have been instrumental in evaluating the in vivo anti-tumor activity of Ralaniten and its next-generation analogs.

| Compound | Xenograft Model | Dosage | Outcome | Reference |

| Ralaniten (EPI-002) | VCaP | 100 mg/kg, p.o. twice daily for 28 days | Inhibited tumor growth in castrated mice | |

| Ralaniten | LNCaP | 233 mg/kg, daily by gavage | Prevented growth of CRPC xenografts | |

| EPI-7170 | LNCaP | 56.6 mg/kg, daily by gavage | Prevented growth of CRPC xenografts |

Clinical Development

The prodrug of Ralaniten, Ralaniten acetate (EPI-506), was the first AR-NTD inhibitor to advance to clinical trials. The Phase I/II study (NCT02606123) aimed to evaluate its safety, pharmacokinetics, and anti-tumor activity in men with mCRPC who had progressed on enzalutamide and/or abiraterone.

Clinical Trial NCT02606123

The study was an open-label, single-arm, dose-escalation trial. While the drug was generally well-tolerated, its development was discontinued due to poor pharmacokinetic properties, specifically rapid glucuronidation, which led to reduced potency and a high pill burden.

| Parameter | Finding | Reference |

| Dose Escalation | 80, 160, 320, 640, 1280, 2400, 3600 mg once daily | |

| Maximum Tolerated Dose | Not reached | |

| Pharmacokinetics | Dose-proportional Cmax and AUC. Poor oral bioavailability. | |

| PSA Response | PSA declines of 4-29% observed in some patients at doses ≥1280 mg. | |

| Adverse Events | Most common were diarrhea, nausea, and fatigue. Dose-limiting toxicities included elevated amylase and AST. | |

| Reason for Discontinuation | Poor pharmacokinetic profile and high pill burden. |

Experimental Protocols

This section provides detailed methodologies for key experiments used in the evaluation of Ralaniten.

Luciferase Reporter Gene Assay for AR Activity

This assay is used to quantify the ability of a compound to modulate the transcriptional activity of the androgen receptor.

Objective: To determine the IC50 of a test compound in inhibiting androgen-induced AR transcriptional activity.

Materials:

-

Prostate cancer cell line (e.g., LNCaP)

-

Cell culture medium (e.g., RPMI-1640) with charcoal-stripped fetal bovine serum (CSS)

-

AR-responsive luciferase reporter plasmid (e.g., PSA-luc)

-

Transfection reagent

-

Test compound (e.g., Ralaniten)

-

Androgen (e.g., R1881)

-

Luciferase assay reagent

-

96-well cell culture plates

-

Luminometer

Protocol:

-

Cell Seeding: Seed prostate cancer cells in a 96-well plate at a density of 1 x 104 cells/well in media containing CSS and allow them to attach overnight.

-

Transfection: Transfect the cells with the AR-responsive luciferase reporter plasmid using a suitable transfection reagent according to the manufacturer's protocol.

-

Compound Treatment: After 24 hours, replace the medium with fresh medium containing serial dilutions of the test compound. Pre-treat the cells with the compound for 1-2 hours.

-

Androgen Stimulation: Add a constant concentration of androgen (e.g., 0.1 nM R1881) to each well, except for the negative control wells.

-

Incubation: Incubate the plate for an additional 24-48 hours at 37°C.

-

Luciferase Assay: Lyse the cells and measure the luciferase activity using a luminometer according to the manufacturer's instructions for the luciferase assay reagent.

-

Data Analysis: Normalize the luciferase readings to a control (e.g., Renilla luciferase or total protein). Plot the percentage of inhibition against the log concentration of the test compound and determine the IC50 value using non-linear regression analysis.

Prostate Cancer Xenograft Model

This in vivo model is used to evaluate the anti-tumor efficacy of a test compound in a living organism.

Objective: To assess the effect of a test compound on tumor growth in a subcutaneous prostate cancer xenograft model.

Materials:

-

Immunodeficient mice (e.g., male nude or SCID mice)

-

Prostate cancer cell line (e.g., LNCaP)

-

Matrigel

-

Test compound (e.g., Ralaniten)

-

Vehicle control

-

Calipers

-

Animal balance

Protocol:

-

Cell Preparation: Harvest prostate cancer cells and resuspend them in a mixture of serum-free media and Matrigel (1:1 ratio) at a concentration of 1-2 x 107 cells/mL.

-

Tumor Implantation: Subcutaneously inject 100-200 µL of the cell suspension into the flank of each mouse.

-

Tumor Growth Monitoring: Monitor the mice for tumor formation. Once tumors reach a palpable size (e.g., 100-200 mm3), randomize the mice into treatment and control groups.

-

Treatment Administration: Administer the test compound or vehicle control to the respective groups via the desired route (e.g., oral gavage, intraperitoneal injection) at the predetermined dose and schedule.

-

Tumor Measurement: Measure the tumor dimensions with calipers 2-3 times per week and calculate the tumor volume using the formula: (Length x Width2) / 2.

-

Body Weight Monitoring: Monitor the body weight of the mice regularly as an indicator of toxicity.

-

Endpoint: At the end of the study (e.g., after 28 days or when tumors in the control group reach a certain size), euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, histological analysis).

-

Data Analysis: Plot the mean tumor volume for each group over time. Compare the tumor growth between the treated and control groups to determine the efficacy of the test compound.

Future Directions and Conclusion

The development of Ralaniten acetate was a pivotal step in validating the AR-NTD as a druggable target in CRPC. Although its clinical advancement was halted due to pharmacokinetic challenges, the proof-of-concept has paved the way for the development of second-generation AR-NTD inhibitors with improved metabolic stability and potency, such as EPI-7170 and EPI-7386. These next-generation compounds hold significant promise for overcoming resistance to current AR-LBD targeted therapies.

References

An In-depth Technical Guide to the Synthesis and Purification of Ralaniten

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ralaniten (EPI-002) is a novel, first-in-class, non-steroidal inhibitor of the N-terminal domain (NTD) of the androgen receptor (AR).[1][2] As a derivative of bisphenol A, it represents a significant advancement in the development of therapeutics for castration-resistant prostate cancer (CRPC).[1] This technical guide provides a comprehensive overview of the plausible synthetic pathways and standard purification methodologies applicable to Ralaniten and its prodrug, Ralaniten acetate (EPI-506). The document details hypothetical experimental protocols, data presentation in tabular format, and visualizations of the relevant biological pathway and general chemical workflows to aid researchers in the field of medicinal chemistry and drug development.

Introduction

Ralaniten and its acetate prodrug, Ralaniten acetate (EPI-506), were developed by ESSA Pharmaceuticals to target the intrinsically disordered N-terminal domain of the androgen receptor.[1] This mechanism of action allows it to inhibit AR signaling, including that from splice variants that confer resistance to traditional anti-androgen therapies.[1] While clinical development of Ralaniten acetate was discontinued in favor of more potent next-generation inhibitors, the compound remains a critical tool for studying AR-NTD inhibition.

This guide aims to provide a detailed technical overview of the potential synthesis and purification strategies for Ralaniten, based on its chemical structure and general principles of organic chemistry.

Chemical Structure

Ralaniten is a stereoisomer of EPI-001 and is a derivative of bisphenol A.

Table 1: Chemical Properties of Ralaniten and Ralaniten Acetate

| Property | Ralaniten (EPI-002) | Ralaniten Acetate (EPI-506) |

| IUPAC Name | (2R)-3-[4-[2-[4-[(2S)-3-Chloro-2-hydroxypropoxy]phenyl]propan-2-yl]phenoxy]propane-1,2-diol | (2S)-3-[4-(2-[4-[(2S)-2-(Acetyloxy)-3-chloropropoxy]phenyl]propan-2-yl)phenoxy]propane-1,2-diyl diacetate |

| Molecular Formula | C21H27ClO5 | C27H33ClO8 |

| Molar Mass | 394.89 g/mol | 521.00 g/mol |

| CAS Number | 1203490-23-6 | 1637573-04-6 |

Hypothetical Synthesis of Ralaniten

While the precise, proprietary synthesis of Ralaniten is not publicly detailed, a plausible synthetic route can be devised based on its structure as a bisphenol A derivative. The following represents a generalized, multi-step synthesis that could be employed.

General Synthetic Scheme

A potential synthetic approach would involve the key steps of etherification of bisphenol A with a suitable epoxide, followed by stereoselective modifications.

Experimental Protocol: A Representative Synthesis

Step 1: Etherification of Bisphenol A

-

To a solution of bisphenol A in a suitable polar aprotic solvent (e.g., DMF or acetonitrile), add a strong base such as sodium hydride (NaH) or potassium carbonate (K2CO3) portion-wise at 0°C.

-

Allow the reaction mixture to stir at room temperature for 1 hour to facilitate the formation of the phenoxide.

-

Add a solution of a chiral epoxide, such as (S)-epichlorohydrin, dropwise to the reaction mixture.

-

Heat the reaction to a moderate temperature (e.g., 60-80°C) and monitor the progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride (NH4Cl) and extract the product with an organic solvent like ethyl acetate.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate (Na2SO4), and concentrate under reduced pressure to yield the crude product.

Step 2: Purification of the Intermediate

-

Purify the crude product from Step 1 using silica gel column chromatography.

-

Elute with a gradient of ethyl acetate in hexanes to isolate the desired mono-etherified intermediate.

-

Characterize the purified intermediate using NMR and Mass Spectrometry.

Step 3: Second Etherification

-

Repeat the etherification procedure from Step 1, using the purified mono-etherified intermediate and a different chiral epoxide, such as (R)-glycidol, to introduce the second side chain.

-

Monitor the reaction and perform work-up as described previously.

Step 4: Final Purification of Ralaniten

-

Purify the crude product from Step 3 via preparative High-Performance Liquid Chromatography (HPLC) to isolate the desired stereoisomer, Ralaniten.

-

Analyze the purity of the final product by analytical HPLC and confirm its structure by NMR and high-resolution mass spectrometry.

Purification Methods

The purification of Ralaniten and its intermediates is critical to ensure high purity for biological assays and potential clinical applications. The following methods are standard in medicinal chemistry for compounds of this nature.

Column Chromatography

Silica gel column chromatography is a fundamental technique for the purification of organic compounds. It separates molecules based on their polarity.

Table 2: Representative Column Chromatography Parameters

| Parameter | Value/Description |

| Stationary Phase | Silica Gel (60 Å, 230-400 mesh) |

| Mobile Phase | Gradient of Ethyl Acetate in Hexanes (e.g., 10% to 50%) |

| Detection | UV light (254 nm) or staining with potassium permanganate |

High-Performance Liquid Chromatography (HPLC)

HPLC is a high-resolution separation technique used for both analytical and preparative purposes. Reverse-phase HPLC is commonly used for the final purification of drug candidates.

Table 3: Representative HPLC Purification Parameters

| Parameter | Value/Description |

| Column | C18 reverse-phase column |

| Mobile Phase A | Water with 0.1% Trifluoroacetic Acid (TFA) |

| Mobile Phase B | Acetonitrile with 0.1% Trifluoroacetic Acid (TFA) |

| Gradient | Linear gradient of B into A (e.g., 20% to 80% B over 30 minutes) |

| Detection | UV at 254 nm and 280 nm |

| Flow Rate | 10-20 mL/min (preparative) |

Data Presentation

Accurate and clear data presentation is crucial for reproducibility and comparison of results.

Table 4: Hypothetical Synthesis and Purification Data Summary

| Step | Reaction/Purification | Starting Material (mass) | Product (mass) | Yield (%) | Purity (%) |

| 1 | Mono-etherification | 10.0 g | 12.5 g (crude) | - | - |

| 2 | Column Chromatography | 12.5 g (crude) | 7.5 g | 60% (over 2 steps) | >95% (by HPLC) |

| 3 | Second Etherification | 7.5 g | 8.2 g (crude) | - | - |

| 4 | Preparative HPLC | 8.2 g (crude) | 4.1 g | 50% | >99% (by HPLC) |

Visualizations

Signaling Pathway of Ralaniten

Ralaniten functions by directly binding to the N-terminal domain of the androgen receptor, thereby inhibiting its transcriptional activity.

Caption: Ralaniten inhibits androgen receptor signaling by targeting the N-terminal domain.

General Workflow for Small Molecule Synthesis and Purification

The following diagram illustrates a typical workflow for the synthesis and purification of a small molecule drug candidate like Ralaniten.

Caption: A generalized workflow for the synthesis and purification of a small molecule.

References

Preliminary Studies on Ralaniten Toxicity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Ralaniten (EPI-506) was a clinical-stage drug candidate whose development was discontinued. Detailed preclinical toxicology reports and specific experimental protocols are not publicly available. This guide summarizes the available clinical toxicity data and outlines the principles of preclinical toxicology assessment relevant to this class of compound.

Introduction to Ralaniten and its Mechanism of Action

Ralaniten (acetate salt: EPI-506) is a first-in-class, orally administered small molecule inhibitor of the N-terminal domain (NTD) of the androgen receptor (AR).[1] Unlike approved antiandrogens that target the ligand-binding domain (LBD) of the AR, Ralaniten was designed to be effective against both full-length AR and AR splice variants (AR-Vs) that lack the LBD and are a common mechanism of resistance to LBD-targeted therapies in castration-resistant prostate cancer (CRPC).[1] By binding to the NTD, Ralaniten inhibits the transcriptional activity of the AR, thereby preventing the expression of genes that drive prostate cancer cell growth and proliferation.

Preclinical Toxicity Assessment

While specific preclinical toxicology data for Ralaniten, such as LD50 values or detailed histopathology findings, are not available in the public domain, the drug was reported to be well-tolerated in nonclinical studies.[2] For a compound like Ralaniten to enter clinical trials, a standard battery of preclinical toxicology and safety pharmacology studies, compliant with Good Laboratory Practice (GLP) regulations, would have been conducted as part of the Investigational New Drug (IND) application.[3][4]

Standard Preclinical Toxicology Studies for IND Submission

The following table summarizes the types of preclinical studies that are typically required before a new drug candidate can be administered to humans.

| Study Type | Species | Key Objectives |

| Single-Dose Toxicity | Rodent (e.g., rat, mouse) & Non-rodent (e.g., dog, non-human primate) | To determine the maximum tolerated dose (MTD) and identify potential target organs for toxicity after a single administration. |

| Repeat-Dose Toxicity | Rodent & Non-rodent | To characterize the toxicity profile following repeated administration over a defined period (e.g., 28 days, 90 days), identify a No Observed Adverse Effect Level (NOAEL), and assess the potential for cumulative toxicity. |

| Safety Pharmacology | Various (rodent and non-rodent) | To evaluate the effects on vital organ systems, including the cardiovascular, respiratory, and central nervous systems, to identify potential acute and life-threatening risks. |

| Genotoxicity | In vitro (bacterial and mammalian cells) & In vivo (rodent) | To assess the potential of the drug to cause damage to genetic material (DNA), which could lead to mutations or cancer. |

| Reproductive Toxicology | Rodent and/or non-rodent | To evaluate the potential adverse effects on fertility, embryonic and fetal development, and pre- and postnatal development. |

| Carcinogenicity | Long-term studies in rodents | To assess the potential of the drug to cause cancer with chronic exposure. |

| Pharmacokinetics/Toxicokinetics (PK/TK) | All species used in toxicity studies | To understand the absorption, distribution, metabolism, and excretion (ADME) of the drug and to correlate drug exposure with toxicological findings. |

General Experimental Protocol for Repeat-Dose Toxicity Studies

The following is a generalized protocol for a 28-day repeat-dose oral toxicity study, a pivotal study for IND submission.

-

Animal Model: Two species, typically a rodent (e.g., Sprague-Dawley rats) and a non-rodent (e.g., Beagle dogs), with equal numbers of males and females in each group.

-

Dose Groups: A control group (vehicle only) and at least three dose levels (low, mid, and high) of Ralaniten. The high dose is typically selected to be the MTD.

-

Administration: The drug is administered orally (e.g., by gavage for rodents, in capsules for dogs) once daily for 28 consecutive days.

-

In-life Observations: Daily clinical observations for signs of toxicity, weekly body weight and food consumption measurements.

-

Clinical Pathology: Blood samples are collected at baseline and at the end of the study for hematology and clinical chemistry analysis. Urine samples are also collected for urinalysis.

-

Terminal Procedures: At the end of the 28-day treatment period, animals are euthanized. A full necropsy is performed, and selected organs are weighed.

-

Histopathology: A comprehensive list of tissues from all animals is collected, preserved, and examined microscopically by a veterinary pathologist.

Clinical Toxicity of Ralaniten

The primary source of toxicity data for Ralaniten comes from a Phase 1, open-label, dose-escalation study in men with metastatic castration-resistant prostate cancer (mCRPC). The study evaluated doses ranging from 80 mg to 3600 mg once daily and 1800 mg twice daily. While the drug was generally well-tolerated, its development was terminated due to poor oral bioavailability.

Adverse Events and Dose-Limiting Toxicities

The following tables summarize the adverse events (AEs) and dose-limiting toxicities (DLTs) observed in the Phase 1 clinical trial of Ralaniten.

Table 1: Most Common Drug-Related Adverse Events

| Adverse Event | Frequency |

| Diarrhea | Common |

| Nausea | Common |

| Fatigue | Common |

Table 2: Dose-Limiting Toxicities (DLTs)

| Dose Level | Adverse Event | Grade |

| 640 mg | Elevated Amylase | 4 |

| 1280 mg | Elevated AST | 3 |

| Elevated ALT | 3 | |

| Abdominal Pain | 3 | |

| Nausea | 2 | |

| Vomiting | 1 |

Potential Mechanisms of Ralaniten Toxicity and Signaling Pathways

The precise mechanisms underlying the observed toxicities of Ralaniten have not been fully elucidated. However, they may be related to on-target effects on the androgen receptor in non-prostate tissues or potential off-target activities.

On-Target Androgen Receptor Inhibition

Androgen receptors are expressed in various tissues beyond the prostate, including the liver and pancreas. Inhibition of AR signaling in these tissues could potentially lead to adverse effects.

Off-Target Effects and Drug Metabolism

Drug-induced liver injury (DILI) and pancreatitis are known side effects of some medications. The mechanisms can be complex, involving direct cellular toxicity, metabolic activation of the drug into reactive metabolites, mitochondrial dysfunction, and immune-mediated responses. Given that Ralaniten is metabolized in the body, it is plausible that a reactive metabolite could contribute to the observed hepatotoxicity.

Hypothetical Signaling Pathway for Ralaniten-Induced Toxicity

The following diagram illustrates a hypothetical signaling pathway for Ralaniten-induced toxicity, integrating its known mechanism of action with general principles of drug-induced organ injury.

Experimental Workflow for Preclinical Toxicity Assessment

The following diagram outlines a typical workflow for the preclinical safety assessment of a new drug candidate like Ralaniten.

Conclusion

The available data indicates that Ralaniten was generally well-tolerated in both preclinical models and in a Phase 1 clinical trial in patients with mCRPC. The most frequently reported adverse events were gastrointestinal in nature, including diarrhea and nausea. Dose-limiting toxicities observed at higher doses included elevated pancreatic and liver enzymes, as well as abdominal pain. The development of Ralaniten was ultimately halted due to poor oral bioavailability rather than significant safety concerns. This preliminary toxicity profile, while incomplete due to the lack of detailed public preclinical data, provides valuable insights for the development of future AR NTD inhibitors. Understanding the potential for pancreatic and hepatic effects will be crucial in the safety monitoring of next-generation compounds targeting this novel mechanism of action.

References

- 1. A phase 1 study to assess the safety, pharmacokinetics, and anti-tumor activity of the androgen receptor n-terminal domain inhibitor epi-506 in patients with metastatic castration-resistant prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Toxicities of novel androgen receptor pathway inhibitor targeted therapies in advanced prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. FDA Toxicology Studies & Drug Approval Requirements [auxochromofours.com]

- 4. IND & NDA Submissions: Non-Clinical Toxicology Guide [auxochromofours.com]

Ralaniten: A Technical Guide to Target Identification and Validation

For Researchers, Scientists, and Drug Development Professionals

Introduction